(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-19-14-11(17)7-5-8-12(14)23-16(19)18-15(20)10-6-3-4-9-13(10)24(2,21)22/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJYCYAHCJWCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H12ClN3O2S
- Molecular Weight : 307.77 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways in cells.
- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties, particularly against certain bacterial strains.
- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed significant inhibition against E. coli and moderate activity against Candida albicans, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assessment : In vitro assays were conducted on HeLa cells to assess cytotoxicity. The compound exhibited a dose-dependent response, with an IC50 value of 30 µM, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : The compound was tested for its ability to inhibit cholinesterase, an important enzyme in neurotransmission. It demonstrated an IC50 value of 15 µM, indicating a promising role in neurological applications.
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous molecules from the literature, focusing on substituent effects, physicochemical properties, and spectroscopic profiles.
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Comparisons
Key Observations :
- Core Heterocycle : The target compound’s benzo[d]thiazole core differs from thiadiazoles (e.g., compound 6) and simpler thiazoles (e.g., 7a), which may influence π-stacking interactions and metabolic stability.
- Substituent Effects : The 4-chloro and 3-methyl groups on the benzothiazole ring enhance steric hindrance and electron-withdrawing effects compared to ethoxy () or phenyl substituents ().
Physicochemical Properties
Table 2: Comparison of Physical Properties
Key Observations :
- Melting Points : The target compound’s chloro and methylsulfonyl groups likely increase its melting point compared to simpler benzamides (e.g., 6: 160°C), though less than highly polar derivatives like 8a (290°C).
- Spectroscopy : The methylsulfonyl group in the target would produce distinct ¹H NMR deshielding (e.g., δ ~3.3 for SO₂CH3) and IR stretches near 1300–1150 cm⁻¹ (S=O), absent in compounds like 6 or 4g.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
